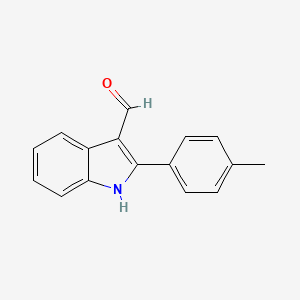

2-(4-methylphenyl)-1H-indole-3-carbaldehyde

Description

Propriétés

IUPAC Name |

2-(4-methylphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCBLGKSXATWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanism and General Procedure

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. For 2-(4-methylphenyl)-1H-indole-3-carbaldehyde, this method involves cyclization and formylation of a substituted aniline precursor. The process begins with the synthesis of the Vilsmeier reagent, prepared by combining phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0–5°C. Subsequent addition of 2-(4-methylphenyl)aniline to the reagent initiates electrophilic substitution, forming the indole core while introducing the aldehyde moiety at position 3.

Key parameters include:

Substrate Optimization

The choice of starting material critically influences yield and regioselectivity. Patent CN102786460A demonstrates that 2-methylaniline derivatives with para-substituents (e.g., 4-methyl) undergo efficient cyclization. For 2-(4-methylphenyl)-1H-indole-3-carbaldehyde, the precursor 2-(4-methylphenyl)aniline must be synthesized via Ullmann coupling or Friedel-Crafts alkylation before Vilsmeier formylation.

Example synthesis (adapted from CN102786460A):

- Dissolve 2-(4-methylphenyl)aniline (10 mmol) in anhydrous DMF.

- Add Vilsmeier reagent (prepared from 50 mmol POCl₃ and 10 mL DMF) dropwise at 0°C.

- Reflux at 85°C for 7 hours.

- Quench with saturated Na₂CO₃ (pH 8–9), filter, and recrystallize from ethanol.

Yield : ~70–75% (estimated based on analogous reactions).

Alternative Pathways: Schiff Base and Oxime Derivatives

N-Alkylation Strategies

Introducing substituents at the indole nitrogen often precedes formylation. For example, benzylation using benzyl chloride and K₂CO₃ in acetonitrile/DMF affords N-protected intermediates. However, this approach is less relevant for 2-arylindoles, where steric hindrance complicates alkylation.

Advanced Cyclization Techniques

Hydrazone Cyclocondensation

A 2025 study by AJGreenChem details indole synthesis via hydrazone intermediates. Starting with 4-(1H-imidazol-1-yl)phenyl ethenone and substituted phenylhydrazines, the method produces 2-arylindoles after POCl₃-mediated cyclization. Adapting this protocol for 2-(4-methylphenyl)-1H-indole-3-carbaldehyde would require:

- Hydrazone formation : React 4-methylacetophenone with 4-methylphenylhydrazine.

- Cyclization : Treat the hydrazone with POCl₃/DMF to form the indole core.

- Formylation : Apply Vilsmeier conditions to introduce the aldehyde group.

Advantage : This route avoids direct handling of sensitive aniline precursors.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆, 400 MHz) :

- Aldehyde proton: δ 9.95 (s, 1H).

- Aromatic protons: δ 7.20–8.30 (m, 8H, Ar-H).

- N-H proton: δ 12.51 (br s, 1H).

13C NMR (DMSO-d₆) :

IR (cm⁻¹) :

Challenges and Optimization

Regioselectivity Issues

Competing electrophilic attack at positions 2 and 4 of the indole ring can reduce yields. Using electron-donating groups (e.g., methyl) on the aniline precursor directs formylation to position 3.

Solvent Effects

Anhydrous DMF is critical for Vilsmeier reagent stability. Traces of water hydrolyze POCl₃, generating HCl and diminishing reactivity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: 2-(4-methylphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(4-methylphenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

2-(4-methylphenyl)-1H-indole-3-carbaldehyde serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with tailored properties.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Oxidation | Aldehyde to acid | 2-(4-methylphenyl)-1H-indole-3-carboxylic acid |

| Reduction | Aldehyde to alcohol | 2-(4-methylphenyl)-1H-indole-3-methanol |

| Electrophilic Substitution | Nitration or halogenation | Various substituted indole derivatives |

Biology

The compound has been investigated for its role as a biochemical probe. It can modulate enzyme activities and metabolic pathways, making it useful in studying biological processes.

- Case Study : In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized from 2-(4-methylphenyl)-1H-indole-3-carbaldehyde demonstrated significant antibacterial activity against various bacterial strains, as measured by zone of inhibition tests .

Medicine

Research has highlighted the potential therapeutic properties of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde, particularly in anti-inflammatory and anticancer activities.

- Anticancer Activity : Studies conducted by the National Cancer Institute have evaluated its analogs against human tumor cells. The results indicated that certain derivatives exhibited promising cytotoxic effects with mean GI50 values indicating effective growth inhibition .

| Compound | GI50 (μM) | Activity Type |

|---|---|---|

| Compound A | 15.72 | Antimitotic |

| Compound B | 50.68 | Cytotoxic |

Industrial Applications

In the industrial sector, 2-(4-methylphenyl)-1H-indole-3-carbaldehyde is utilized in developing dyes and pigments due to its vibrant color properties. Its versatility allows for modifications that enhance its performance in various applications.

Mécanisme D'action

The mechanism of action of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes, affecting metabolic processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs and their properties:

Crystallographic and Structural Insights

- Fluorophenyl Analog: X-ray studies reveal that the indole N–H group forms non-classical interactions with π systems, influencing crystal packing .

- Methylphenyl vs. Methoxyphenyl : The methyl group induces tighter packing due to steric effects, whereas the methoxy group promotes solubility, affecting crystallization behavior .

Activité Biologique

2-(4-methylphenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of indole derivatives with aldehydes. The synthetic pathway often includes steps such as oxidation and substitution reactions, which yield various derivatives with potential biological activities .

Anticancer Properties

Research indicates that 2-(4-methylphenyl)-1H-indole-3-carbaldehyde exhibits anticancer properties. It acts as an inhibitor of RNA polymerase II, which is crucial for the transcription of DNA into RNA. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Mechanism of Action : The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to cell death.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis |

| HepG2 | 5 | Inhibits cell proliferation |

Anti-inflammatory Activity

2-(4-methylphenyl)-1H-indole-3-carbaldehyde has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating a broad spectrum of activity .

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 30 | Bacteriostatic |

Case Studies

A notable study evaluated the cytotoxic effects of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde analogues on different cancer cell lines. The results demonstrated that modifications in the indole structure significantly impacted cytotoxicity, with some derivatives showing enhanced potency compared to the parent compound .

In another investigation, the compound was used as a probe in biochemical studies to elucidate enzyme activities related to metabolic pathways, highlighting its utility beyond mere pharmacological applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methylphenyl)-1H-indole-3-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 1H-indole-3-carbaldehyde, is functionalized at the 2-position using a 4-methylphenyl group. For example:

- Oxime formation : 1H-indole-3-carbaldehyde reacts with hydroxylamine in ethanol under reflux to form an oxime intermediate, which can further react with substituted acetamides .

- Friedel-Crafts alkylation : Electrophilic aromatic substitution may introduce the 4-methylphenyl group to the indole core.

Methodological considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-oxidation or polymerization .

Q. How is the molecular structure of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde characterized?

Structural elucidation employs:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and intermolecular interactions. For instance, the aldehyde group at C3 and 4-methylphenyl substitution at C2 can be confirmed via SHELXL refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (~10 ppm) and aromatic protons of the indole and 4-methylphenyl groups.

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) .

Q. What analytical methods are used to assess purity and stability?

- HPLC-MS : Quantifies purity and detects degradation products (e.g., oxidation of the aldehyde group).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and handling .

Advanced Research Questions

Q. How do computational methods align with experimental data for this compound’s reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict bond lengths, angles, and reactive sites. For example:

- Geometric validation : Calculated C(9)-N(1) bond lengths (1.376 Å) and angles (124.87°) match SC-XRD data within ±0.02 Å, confirming the reliability of computational models .

- Frontier molecular orbitals (FMOs) : Identify electrophilic/nucleophilic sites, guiding derivatization strategies (e.g., aldehyde group as a reactive handle) .

Q. What intermolecular interactions dominate its crystal packing?

SC-XRD reveals:

- Weak hydrogen bonding : Indole N-H forms non-classical interactions with adjacent aromatic π-systems (e.g., C-H···π contacts).

- Van der Waals forces : The 4-methylphenyl group contributes to hydrophobic stacking along the [001] axis, influencing solubility and crystallinity .

Graph set analysis (e.g., Etter’s rules) categorizes these interactions, aiding in crystal engineering for co-crystallization studies .

Q. How is its antioxidant activity evaluated in vitro?

Q. How can contradictory data in reactivity studies be resolved?

- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts.

- High-resolution mass spectrometry (HRMS) : Confirms unexpected byproducts (e.g., dimerization via aldol condensation).

- Kinetic studies : Identify rate-determining steps (e.g., aldehyde vs. indole nitrogen reactivity) .

Q. What role does the 4-methylphenyl group play in modulating electronic properties?

- Electron-donating effect : The methyl group increases electron density at the indole C2 position, enhancing nucleophilic aromatic substitution (NAS) reactivity.

- Steric effects : Hinders planarization of the indole ring, affecting π-π stacking in supramolecular assemblies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.